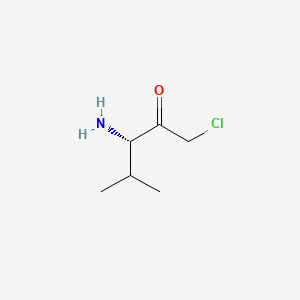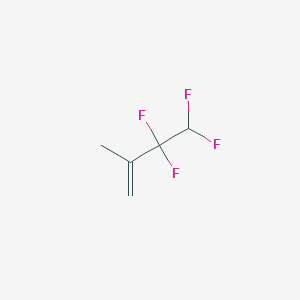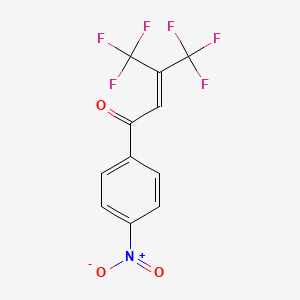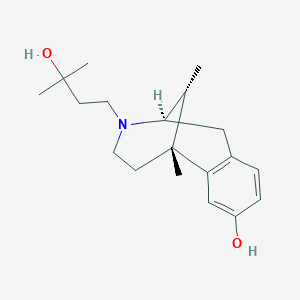
(+/-)-Pentazocine Hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-Pentazocine Hydrate is a synthetic opioid analgesic used primarily for the management of moderate to severe pain. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is known for its unique pharmacological profile, acting as both an agonist and antagonist at opioid receptors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Pentazocine Hydrate typically involves several steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Benzomorphan Core: The initial step involves the formation of the benzomorphan core structure through a series of cyclization reactions.
Introduction of Functional Groups: Various functional groups are introduced to the benzomorphan core to achieve the desired pharmacological properties. This may involve reactions such as alkylation, acylation, and reduction.
Hydration: The final step involves the hydration of the compound to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography for purification.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-Pentazocine Hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes present in the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
(+/-)-Pentazocine Hydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of opioid analgesics.
Biology: Researchers use it to investigate the interaction of opioids with their receptors and the resulting biological effects.
Medicine: It serves as a reference compound in the development of new analgesics with improved efficacy and safety profiles.
Industry: The compound is used in the pharmaceutical industry for the production of pain management medications.
Wirkmechanismus
(+/-)-Pentazocine Hydrate exerts its effects by interacting with opioid receptors in the central nervous system. It acts as an agonist at kappa opioid receptors and as a partial agonist or antagonist at mu opioid receptors. This dual action results in analgesic effects while minimizing the risk of respiratory depression and addiction commonly associated with other opioids.
Vergleich Mit ähnlichen Verbindungen
(+/-)-Pentazocine Hydrate is compared with other opioid analgesics such as morphine, codeine, and oxycodone. Unlike these compounds, this compound has a unique pharmacological profile due to its mixed agonist-antagonist properties. This makes it less likely to cause dependence and respiratory depression, offering a safer alternative for pain management.
List of Similar Compounds
- Morphine
- Codeine
- Oxycodone
- Naloxone (an opioid antagonist often used in combination with other opioids to reduce abuse potential)
Eigenschaften
Molekularformel |
C19H29NO2 |
|---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
(1R,9R,13R)-10-(3-hydroxy-3-methylbutyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C19H29NO2/c1-13-17-11-14-5-6-15(21)12-16(14)19(13,4)8-10-20(17)9-7-18(2,3)22/h5-6,12-13,17,21-22H,7-11H2,1-4H3/t13-,17+,19+/m0/s1 |
InChI-Schlüssel |
DIIYNIXYUDPJCY-BOFPYLFWSA-N |
Isomerische SMILES |
C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CCC(C)(C)O)C)C=C(C=C3)O |
Kanonische SMILES |
CC1C2CC3=C(C1(CCN2CCC(C)(C)O)C)C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride](/img/structure/B13419360.png)
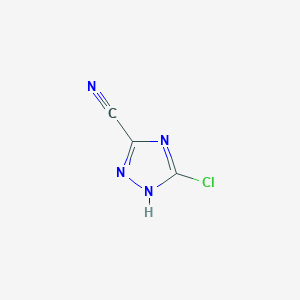
![Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester](/img/structure/B13419363.png)
![2-[5-(3-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13419380.png)
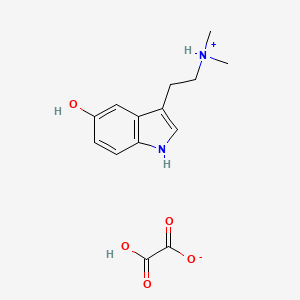
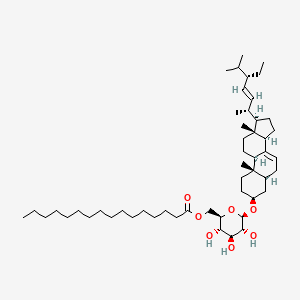
![(3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride](/img/structure/B13419401.png)
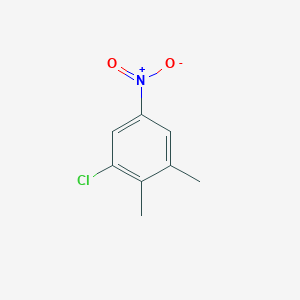
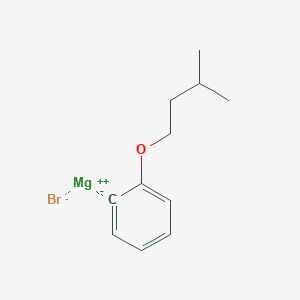
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419416.png)
![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt](/img/structure/B13419421.png)
